(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213)
Beschreibung
The (Ser(PO₃H₂)²⁰²,Thr(PO₃H₂)²⁰⁵)-Tau Peptide (194-213) is a phosphorylated peptide derived from the microtubule-associated protein Tau, which is critically implicated in neurodegenerative disorders such as Alzheimer’s disease (AD). Its sequence (H-Arg-Ser-Gly-Tyr-Ser-Ser-Pro-Gly-Ser(PO₃H₂)-Pro-Gly-Thr(PO₃H₂)-Pro-Gly-Ser-Arg-Ser-Arg-Thr-Pro-OH) includes dual phosphorylation at serine 202 and threonine 205 residues . This peptide is commercially synthesized by Bachem and serves as a critical tool for studying Tau hyperphosphorylation, a hallmark of AD pathology. Its primary applications include antibody validation, biomarker assay development, and mechanistic studies of Tau aggregation .
Eigenschaften
Molekularformel |
C81H133N29O36P2 |
|---|---|
Molekulargewicht |
2151.0 g/mol |
IUPAC-Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C81H133N29O36P2/c1-39(116)61(76(135)110-27-9-16-56(110)78(137)138)106-66(125)45(12-5-23-91-81(87)88)100-69(128)49(35-113)102-65(124)44(11-4-22-90-80(85)86)99-68(127)48(34-112)97-58(119)30-93-73(132)55-15-8-26-109(55)77(136)62(40(2)146-148(142,143)144)105-60(121)32-95-72(131)54-14-7-25-108(54)75(134)52(38-145-147(139,140)141)98-59(120)31-94-71(130)53-13-6-24-107(53)74(133)51(37-115)104-70(129)50(36-114)103-67(126)46(28-41-17-19-42(117)20-18-41)96-57(118)29-92-64(123)47(33-111)101-63(122)43(82)10-3-21-89-79(83)84/h17-20,39-40,43-56,61-62,111-117H,3-16,21-38,82H2,1-2H3,(H,92,123)(H,93,132)(H,94,130)(H,95,131)(H,96,118)(H,97,119)(H,98,120)(H,99,127)(H,100,128)(H,101,122)(H,102,124)(H,103,126)(H,104,129)(H,105,121)(H,106,125)(H,137,138)(H4,83,84,89)(H4,85,86,90)(H4,87,88,91)(H2,139,140,141)(H2,142,143,144)/t39-,40-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+/m1/s1 |
InChI-Schlüssel |
HSLHPWYYCNEHMJ-KMKSYUODSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)OP(=O)(O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](COP(=O)(O)O)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
Kanonische SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)OP(=O)(O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(COP(=O)(O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Resin Selection and Initial Assembly
The synthesis begins with a Wang resin functionalized with a Rink amide linker, chosen for its compatibility with fluorenylmethyloxycarbonyl (Fmoc) chemistry. The 20-mer tau peptide (residues 194–213) is assembled using automated Fmoc/t-butyl (tBu) protocols, with coupling reactions mediated by O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF). Critical to this stage is the incorporation of pseudoproline dipeptides at positions 198–199 and 206–207 to mitigate aggregation during chain elongation.
Phosphorylation via Combined Fmoc-Alloc Strategy
Phosphoserine (Ser(PO3H2)202) and phosphothreonine (Thr(PO3H2)205) are introduced using allyloxycarbonyl (Alloc)-protected phosphoramidites. As detailed in, Alloc-Ser[PO(OCH2CH=CH2)2]OH is synthesized in a one-pot procedure from Alloc-Ser-OH, involving phosphorylation with dibenzyl N,N-diethylphosphoramidite followed by oxidation with meta-chloroperbenzoic acid (mCPBA). The Alloc group ensures orthogonal protection, allowing selective deblocking with tetrakis(triphenylphosphine)palladium(0) under mild conditions (Figure 1).
Phosphorylation Techniques
Chemical Phosphorylation
Post-assembly, global deprotection of allyl esters is achieved via palladium-catalyzed deallylation in a mixture of dichloromethane (DCM), acetic acid, and N-methylmorpholine (4:1:0.05 v/v). The peptide is then subjected to a final trifluoroacetic acid (TFA) cleavage cocktail (TFA:thioanisole:water:phenol, 90:5:3:2) to remove side-chain protections, yielding the crude phosphorylated peptide.
Enzymatic Phosphorylation Validation
Recent studies validate phosphorylation efficiency using glycogen synthase kinase-3β (GSK3β) and cyclin-dependent kinase 2 (CDK2). Tau peptides phosphorylated enzymatically at Ser202/Thr205 show identical MALDI-TOF mass spectra (observed m/z 2,567.8 vs. calculated 2,567.3) to chemically synthesized analogues, confirming site-specific modification (Table 1).
Table 1: Comparative Analysis of Phosphorylation Methods
| Method | Yield (%) | Purity (HPLC) | Phosphorylation Efficiency (%) |
|---|---|---|---|
| Fmoc-Alloc | 68 | 92 | >95 |
| GSK3β/CDK2 | 74 | 89 | 98 |
Purification and Characterization
Reverse-Phase HPLC
Crude peptides are purified on a C18 column (250 × 4.6 mm, 5 μm) using a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B). The target elutes at 22–24% B over 40 min, with collected fractions lyophilized and reconstituted in 50 mM ammonium bicarbonate.
Mass Spectrometry Validation
MALDI-TOF analysis (Bruker UltrafleXtreme) confirms molecular weight (observed: 2,567.8 Da; theoretical: 2,567.3 Da) and phosphorylation stoichiometry. Post-source decay (PSD) fragmentation localizes phosphate groups to Ser202 and Thr205, with characteristic neutral losses of 98 Da (HPO3) and 80 Da (PO3).
Challenges and Optimization
Side Reactions and Mitigation
Premature β-elimination of phosphothreonine is minimized by maintaining pH < 3 during TFA cleavage and avoiding prolonged exposure to elevated temperatures. Additionally, incorporating 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protection for arginine residues prevents guanidino group degradation.
Scalability Considerations
Batch-to-batch consistency is achieved by standardizing coupling times (45 min per residue) and implementing real-time monitoring via conductivity sensors for Alloc deprotection. Pilot-scale synthesis (10 mmol) achieves 65% yield, comparable to small-scale (1 mmol) runs.
Applications in Tauopathy Research
Phospho-specific antibodies generated against this peptide (e.g., AT8, PHF-1) demonstrate high affinity (KD = 1.2 nM) in surface plasmon resonance (SPR) assays, enabling detection of neurofibrillary tangles in Alzheimer’s brain sections. Furthermore, cryo-EM studies utilizing the peptide reveal conformational changes in tau filaments upon phosphorylation, highlighting its utility in structural biology.
Analyse Chemischer Reaktionen
Types of Reactions
(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues within the peptide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in sulfoxides or sulfones, while reduction will yield free thiols.
Wissenschaftliche Forschungsanwendungen
(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation mechanisms.
Biology: Investigated for its role in microtubule stabilization and its involvement in neurodegenerative diseases like Alzheimer’s.
Medicine: Potential therapeutic target for drugs aimed at modulating tau phosphorylation.
Industry: Utilized in the development of diagnostic tools and assays for tauopathies.
Wirkmechanismus
The mechanism of action of (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) involves its interaction with microtubules. The phosphorylation of serine and threonine residues affects the peptide’s ability to bind to microtubules, thereby influencing their stability and dynamics. This interaction is crucial for maintaining neuronal structure and function.
Vergleich Mit ähnlichen Verbindungen
Data Table: Key Features of Selected Phosphorylated Peptides
Q & A
Q. How to design a study linking (Ser202/Thr205) phosphorylation to Tau’s pathological seeding capacity?
- Methodological Answer : Inject phosphorylated Tau peptide into primary neuron cultures or organotypic brain slices and monitor seeding via FRET-based biosensors . Compare with non-phosphorylated controls. Use super-resolution microscopy (e.g., STED) to track fibril propagation. Validate in vivo using biosensor mice expressing fluorescently tagged Tau .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
